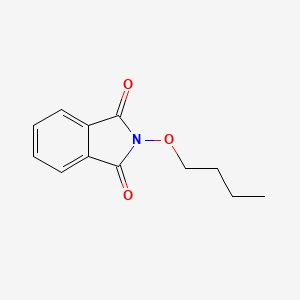
2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a furyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide typically involves multiple steps:
Formation of the Furyl Ring: The initial step often involves the synthesis of the furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a halogenation reaction, where the phenyl ring is treated with chlorine gas or a chlorinating agent.
Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the intermediate with acrylonitrile in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furyl ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or amide.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furyl ketones or aldehydes.
Reduction: Amines or amides.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyano and dichlorophenyl groups, which can form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions may modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-(3,4-dichlorophenyl)acrylic acid
- 3-(3,4-Dichlorophenyl)-2-furylacrylonitrile
- N-Methyl-2-cyano-3-(3,4-dichlorophenyl)acrylamide
Uniqueness
Compared to similar compounds, 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide stands out due to the presence of both the furyl ring and the N-methylacrylamide moiety. This unique combination of structural features enhances its reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
332057-91-7 |
|---|---|
Molekularformel |
C15H10Cl2N2O2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-15(20)10(8-18)6-11-3-5-14(21-11)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20)/b10-6+ |
InChI-Schlüssel |
CTBFFEQDOJSXAD-UXBLZVDNSA-N |
Isomerische SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N |
Kanonische SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)

![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)

![4-[6-(4-Pyridinyl)hexyl]pyridine](/img/structure/B12006489.png)







